molecular formula C7H9N3O2 B8752441 7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one

7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one

Cat. No. B8752441
M. Wt: 167.17 g/mol
InChI Key: YGKGHZLZFHVCQE-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

A suspension of 1-methyl-2,3-dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione (0.41 g, 2.45 mmol) in POCl3 (15 mL, 161 mmol) was stirred at 90° C. for 6 h. The suspension was concentrated in vacuo to remove all of POCl3. Cold water was added to the resultant residue, and then solid NaOH was added dropwise to adjust pH to ˜12. The solution was stirred at rt for 2 h. Aqueous HCl was added to adjust pH to ˜7. Purification via Mass Directed AutoPrep (MDAP) afforded the title compound as a white solid (0.42 g, 93% yield).
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:5]([C:6](=[O:12])[NH:7][C:8](=O)[CH:9]=2)[CH2:4][CH2:3]1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:8]1[CH:9]=[C:10]2[N:2]([CH3:1])[CH2:3][CH2:4][N:5]2[C:6](=[O:12])[N:7]=1

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
CN1CCN2C(NC(C=C21)=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove all of POCl3
ADDITION
Type
ADDITION
Details
Cold water was added to the resultant residue
ADDITION
Type
ADDITION
Details
solid NaOH was added dropwise
STIRRING
Type
STIRRING
Details
The solution was stirred at rt for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Aqueous HCl was added
CUSTOM
Type
CUSTOM
Details
Purification via Mass Directed AutoPrep (MDAP)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=C2N(C(N1)=O)CCN2C
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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